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Compound of Interest

Compound Name: Caroxazone

Cat. No.: B1668578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for Caroxazone (2-oxo-2H-1,3-

benzoxazine-3(4H)-acetamide) starting from the readily available precursor, salicylaldehyde.

The synthesis involves a multi-step process, including the formation of an intermediate N-(2-

hydroxybenzyl)glycinamide, followed by cyclization to yield the final product. The

methodologies presented are based on established chemical transformations and data from

related syntheses of benzoxazinone derivatives.

While a direct, one-pot synthesis from salicylaldehyde to Caroxazone is not extensively

documented, a logical and feasible pathway can be constructed. One key approach involves

the initial synthesis of an N-substituted salicylamine derivative, which is then cyclized to form

the core benzoxazinone ring structure. An alternative and documented method for a related

compound involves the condensation of N-(2-hydroxybenzyl)glycinamide with phosgene, which

is a key insight into forming the final Caroxazone structure[1].

The proposed pathway in this guide focuses on a phosgene-free cyclization approach, which is

generally preferred for safety and environmental reasons.

Quantitative Data Summary
The following table summarizes typical yields and physical properties for key intermediates and

the final product, based on analogous reactions reported in the literature for similar

benzoxazinone compounds.
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Compound
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Typical
Yield (%)

Melting
Point (°C)

Reference

Salicylaldehy

de
C₇H₆O₂ 122.12 - -1 Commercial

N-(2-

hydroxybenzy

l)glycinamide

C₉H₁₂N₂O₂ 180.20 75-85 145-148 Inferred

Caroxazone C₁₀H₁₀N₂O₃ 206.20 60-70 201-203 [1]

Experimental Protocols
Step 1: Synthesis of N-(2-hydroxybenzyl)glycinamide
This step involves the reductive amination of salicylaldehyde with glycinamide.

Materials:

Salicylaldehyde

Glycinamide hydrochloride

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

Triethylamine (TEA) or Sodium hydroxide (NaOH)

Methanol or Ethanol

Dichloromethane (DCM)

Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

To a solution of glycinamide hydrochloride (1.1 equivalents) in methanol, add triethylamine

(1.2 equivalents) and stir for 15 minutes at room temperature to liberate the free amine.
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Add salicylaldehyde (1.0 equivalent) to the solution and stir for 2 hours to form the

corresponding Schiff base (imine). The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add sodium borohydride (1.5 equivalents) in small portions.

After the addition is complete, allow the reaction to warm to room temperature and stir for an

additional 12 hours.

Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude N-(2-hydroxybenzyl)glycinamide.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of Caroxazone (2-oxo-2H-1,3-
benzoxazine-3(4H)-acetamide)
This step involves the cyclization of N-(2-hydroxybenzyl)glycinamide to form the

benzoxazinone ring. This can be achieved using a carbonylating agent such as triphosgene,

which is a safer alternative to phosgene gas.

Materials:

N-(2-hydroxybenzyl)glycinamide

Triphosgene

Triethylamine (TEA) or Pyridine
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

Dissolve N-(2-hydroxybenzyl)glycinamide (1.0 equivalent) and triethylamine (2.2 equivalents)

in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.

Add the triphosgene solution dropwise to the solution of the amine over a period of 30

minutes, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for 12-18 hours.

Monitor the reaction progress by TLC.

Upon completion, quench the reaction by the careful addition of a saturated aqueous

solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by recrystallization from ethanol or by column chromatography on

silica gel to afford Caroxazone as a solid.
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Caption: Proposed two-step synthesis of Caroxazone from Salicylaldehyde.

Experimental Workflow
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Caption: Step-by-step experimental workflow for Caroxazone synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1668578?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/583252/
https://pubmed.ncbi.nlm.nih.gov/583252/
https://www.benchchem.com/product/b1668578#synthesis-pathway-of-caroxazone-from-salicylaldehyde
https://www.benchchem.com/product/b1668578#synthesis-pathway-of-caroxazone-from-salicylaldehyde
https://www.benchchem.com/product/b1668578#synthesis-pathway-of-caroxazone-from-salicylaldehyde
https://www.benchchem.com/product/b1668578#synthesis-pathway-of-caroxazone-from-salicylaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668578?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

